N'-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide
Description
N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a methylpentan group, and a trifluoroethylphenyl group.
Properties
IUPAC Name |
N'-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-3-15(2,7-8-22)21-14(24)13(23)20-12-6-4-5-11(9-12)10-16(17,18)19/h4-6,9,22H,3,7-8,10H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGHBPWKHUWPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NC(=O)C(=O)NC1=CC=CC(=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide typically involves multiple steps:
Formation of the hydroxy-methylpentan intermediate: This step involves the reaction of a suitable starting material, such as 3-methyl-2-pentanone, with a hydroxylating agent under controlled conditions to introduce the hydroxy group.
Introduction of the trifluoroethylphenyl group: This step involves the reaction of the hydroxy-methylpentan intermediate with a trifluoroethylphenyl reagent, such as 3-(2,2,2-trifluoroethyl)phenylamine, under suitable conditions to form the desired oxamide compound.
Industrial Production Methods
Industrial production of N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide can be compared with other similar compounds, such as:
N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]amide: Lacks the oxamide group.
N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]carbamate: Contains a carbamate group instead of an oxamide group.
The uniqueness of N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
